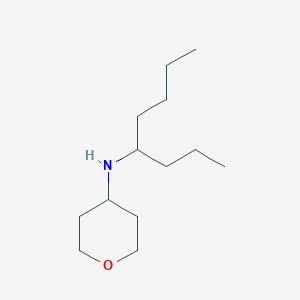N-octan-4-yloxan-4-amine
CAS No.:
Cat. No.: VC13141141
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H27NO |
|---|---|
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | N-octan-4-yloxan-4-amine |
| Standard InChI | InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3 |
| Standard InChI Key | HQWJZDQUVPPSPC-UHFFFAOYSA-N |
| SMILES | CCCCC(CCC)NC1CCOCC1 |
| Canonical SMILES | CCCCC(CCC)NC1CCOCC1 |
Introduction
Chemical Identity and Structural Features
N-Octan-4-yloxan-4-amine (systematic IUPAC name: 4-[(octan-4-yl)amino]oxane) consists of a six-membered oxane ring with an amine group at the 4-position, further substituted by a branched octyl chain. The molecular formula is C₁₃H₂₇NO, corresponding to a molecular weight of 213.36 g/mol. Key structural attributes include:
-
Oxane ring: A saturated oxygen-containing heterocycle with chair conformation, influencing steric and electronic properties .
-
Amine functionality: A secondary amine group capable of hydrogen bonding and participating in nucleophilic reactions .
-
Octan-4-yl substituent: A mid-chain branched alkyl group contributing to lipophilicity and steric bulk .
The compound’s stereochemistry remains unspecified in most literature, though synthetic methods for analogous amines suggest potential for racemic or enantioselective production .
Synthetic Methodologies
Ns-Strategy for Amine Synthesis
A pivotal approach for synthesizing secondary amines like N-octan-4-yloxan-4-amine involves the nitrobenzenesulfonyl (Ns) protecting group strategy . This method, developed by Kan and Fukuyama, enables efficient alkylation of amines under mild conditions. The protocol involves:
-
Protection: Reacting a primary amine with NsCl (nitrobenzenesulfonyl chloride) to form an Ns-sulfonamide intermediate.
-
Alkylation: Treating the intermediate with an alkylating agent (e.g., octan-4-yl bromide) in the presence of a base like collidine .
-
Deprotection: Removing the Ns group using thiols or other nucleophiles to yield the secondary amine .
This method avoids side reactions such as over-alkylation and oxidation, making it suitable for synthesizing sterically hindered amines .
Physicochemical Properties
Experimental data for N-octan-4-yloxan-4-amine are scarce, but properties can be extrapolated from structurally related compounds:
The compound’s lipophilicity (LogP) suggests moderate membrane permeability, relevant for drug design .
Secondary amines are critical building blocks in drug synthesis. For example, the spinosyn class of insecticides features complex amine-containing macrocycles . While N-octan-4-yloxan-4-amine itself is not directly cited in pharmacologically active molecules, its structural motifs align with intermediates used in natural product synthesis .
Agrochemical Development
The European Patent EP3344611B1 discloses spinosyn derivatives with oxane and amine groups, highlighting the relevance of similar structures in pest control . N-Octan-4-yloxan-4-amine could serve as a precursor for novel insecticides or fungicides, leveraging its amine group for target binding .
Materials Science
Branched alkylamines are used in surfactants and corrosion inhibitors. The octan-4-yl chain in this compound may enhance surface activity compared to linear analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume